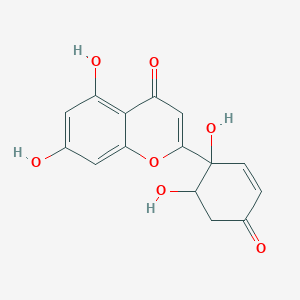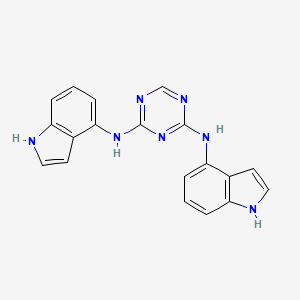
2',3'-Dihydro-2'-hydroxyprotoapigenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydro-2’-hydroxyprotoapigenone is a naturally occurring protoflavonoid found in ferns . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications . The molecular formula of 2’,3’-Dihydro-2’-hydroxyprotoapigenone is C15H12O7, and it has a molecular weight of 304.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-2’-hydroxyprotoapigenone typically involves the use of natural sources, such as ferns, where it is naturally present . The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Industrial Production Methods: advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dihydro-2’-hydroxyprotoapigenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2’,3’-Dihydro-2’-hydroxyprotoapigenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-2’-hydroxyprotoapigenone involves its interaction with cellular targets and pathways. It has been shown to impair centrosomal integrity in tumor cells, leading to cell cycle arrest and apoptosis . The compound’s inhibitory activity is attributed to its ability to interfere with microtubule dynamics and disrupt cellular division .
Comparison with Similar Compounds
2’,3’-Dihydro-2’-hydroxyprotoapigenone is unique among protoflavonoids due to its specific structure and biological activity. Similar compounds include:
Apigenin: A flavonoid with anti-inflammatory and antioxidant properties.
Luteolin: Known for its anti-cancer and neuroprotective effects.
Compared to these compounds, 2’,3’-Dihydro-2’-hydroxyprotoapigenone stands out for its specific inhibitory effects on tumor cell centrosomes .
Properties
Molecular Formula |
C15H12O7 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-(1,6-dihydroxy-4-oxocyclohex-2-en-1-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-15(21,12(20)5-7)13-6-10(19)14-9(18)3-8(17)4-11(14)22-13/h1-4,6,12,17-18,20-21H,5H2 |
InChI Key |
DEEPPBLYKYFFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)







![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)



![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
